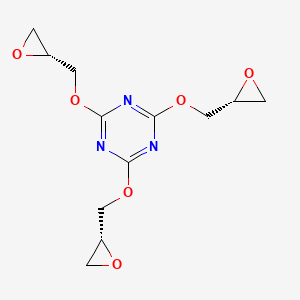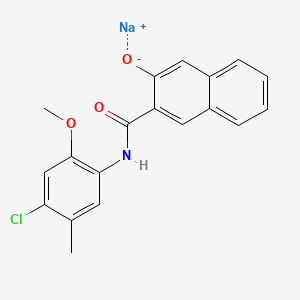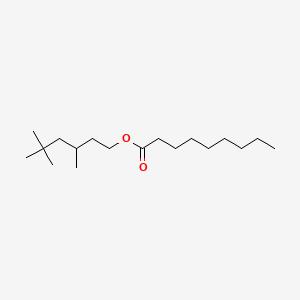
3,5,5-Trimethylhexyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexyl nonanoate is an organic compound with the molecular formula C18H36O2. It is an ester derived from nonanoic acid and 3,5,5-trimethylhexanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexyl nonanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Nonanoic acid and 3,5,5-trimethylhexanol
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexyl nonanoate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Acts as a lubricant in mechanical and industrial applications due to its low volatility and high thermal stability.
Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The primary mechanism of action of 3,5,5-trimethylhexyl nonanoate in cosmetic applications involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. Its molecular structure allows it to penetrate the skin’s outer layer, providing long-lasting moisturizing effects .
Comparación Con Compuestos Similares
Similar Compounds
- Nonyl acetate
- Isoamyl acetate
- Ethylhexyl palmitate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl nonanoate offers superior emollient properties and stability, making it particularly valuable in high-performance cosmetic formulations. Its branched structure contributes to its unique physical and chemical properties, such as lower viscosity and higher spreadability .
Propiedades
Número CAS |
67923-51-7 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
3,5,5-trimethylhexyl nonanoate |
InChI |
InChI=1S/C18H36O2/c1-6-7-8-9-10-11-12-17(19)20-14-13-16(2)15-18(3,4)5/h16H,6-15H2,1-5H3 |
Clave InChI |
HSAPRRNIACHOPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
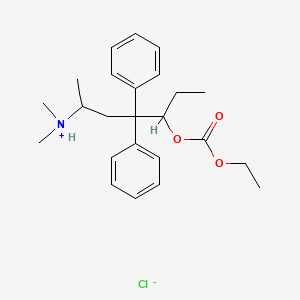
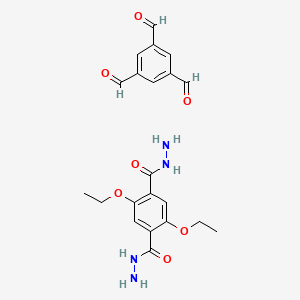
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
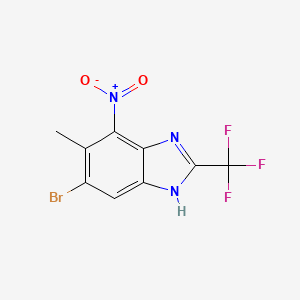
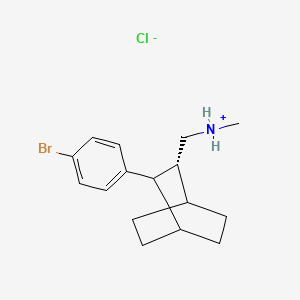
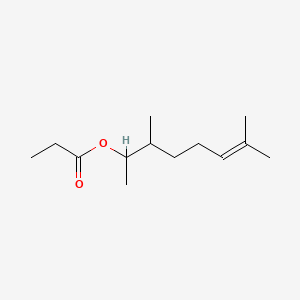
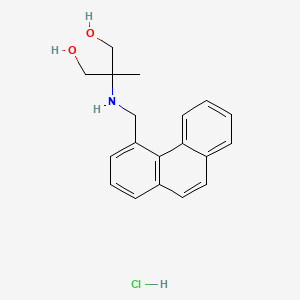
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

